An In-depth Technical Guide to 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one: A Scaffold for Drug Discovery
An In-depth Technical Guide to 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one: A Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific analog, this guide will draw upon established knowledge of the closely related and well-documented 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, a key intermediate in the synthesis of the antihypertensive drug Irbesartan.[1][2][3][4] The principles of its synthesis, its chemical properties, and its potential as a scaffold for drug development will be discussed, providing a robust framework for researchers and drug development professionals.
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery.[3] This unique three-dimensional architecture offers several advantages over traditional flat, aromatic structures, including increased structural rigidity, improved metabolic stability, and the potential for more specific interactions with biological targets. The 1,3-diaza-spiro[4.4]non-1-en-4-one core represents a versatile scaffold, combining the desirable properties of a spirocycle with the hydrogen bonding capabilities and synthetic tractability of an embedded imidazolinone moiety.[5]
The subject of this guide, 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one, incorporates a phenyl group at the 2-position. This substitution is anticipated to significantly influence the molecule's physicochemical and pharmacological properties compared to its alkyl-substituted counterparts, such as the 2-butyl derivative used in Irbesartan synthesis.[1][6] The introduction of the phenyl ring provides a site for potential π-π stacking interactions with biological targets and alters the overall lipophilicity, which can impact cell permeability and pharmacokinetic profiles.
Physicochemical Properties
| Property | 1,3-Diazaspiro[4.4]non-1-en-4-one (Core Scaffold) | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one (Predicted) |
| CAS Number | 761385-65-3[7] | 138402-05-8[6] | 779309-80-7[8] |
| Molecular Formula | C₇H₁₀N₂O[7] | C₁₁H₁₈N₂O[6] | C₁₃H₁₄N₂O |
| Molecular Weight | 138.17 g/mol [7] | 194.27 g/mol [6] | 214.26 g/mol |
| Appearance | Not specified | White to off-white crystalline powder (for HCl salt) | Likely a solid at room temperature |
| Solubility | Not specified | The hydrochloride salt is soluble in water.[4] | Expected to have low aqueous solubility, but can be converted to a more soluble salt form. |
| XLogP3 | 0.3[7] | 1.6[6] | Higher than the butyl analog, likely in the 2.0-2.5 range |
The phenyl group is expected to increase the lipophilicity (as indicated by a higher predicted XLogP3 value) compared to the butyl group. This could enhance membrane permeability but may also decrease aqueous solubility. As with the butyl analogue, the formation of a hydrochloride salt would likely be a viable strategy to improve its solubility and handling characteristics for in vitro assays and formulation development.[5]
Synthesis and Characterization
The synthesis of the 1,3-diaza-spiro[4.4]non-1-en-4-one scaffold is well-established, particularly for the 2-butyl derivative, and typically commences from cyclopentanone.[4][9] This established route provides a strong basis for a proposed synthesis of the 2-phenyl analog.
Proposed Synthetic Pathway
The synthesis is a multi-step process that involves the formation of an amino nitrile, followed by hydrolysis, acylation, and a final cyclization step.
Caption: Proposed synthetic workflow for 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
Rationale: This is a classic Strecker synthesis, a reliable method for producing α-amino nitriles from a ketone.
-
Procedure: To a solution of potassium cyanide and ammonium chloride in aqueous ammonia, cyclopentanone is added dropwise at a low temperature (0-5 °C). The reaction is stirred until completion, and the product is extracted with an organic solvent.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxamide
-
Rationale: The nitrile is selectively hydrolyzed to a primary amide under controlled alkaline conditions.
-
Procedure: The 1-aminocyclopentanecarbonitrile is treated with a strong base like potassium hydroxide in an alcoholic solvent. The reaction is monitored to prevent over-hydrolysis to the carboxylic acid.[4]
Step 3: Acylation with Benzoyl Chloride
-
Rationale: The amino group of the carboxamide is acylated to introduce the phenyl group. This is the key step that differentiates the synthesis from that of the 2-butyl analog (which uses valeryl chloride).[4][9]
-
Procedure: The 1-aminocyclopentanecarboxamide is dissolved in a suitable solvent with a non-nucleophilic base (e.g., triethylamine). Benzoyl chloride is added dropwise, and the reaction is stirred to completion.
Step 4: Cyclization to form 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one
-
Rationale: An intramolecular condensation reaction, driven by heat or base, forms the final heterocyclic ring system.
-
Procedure: The acylated intermediate is heated in a suitable solvent, often in the presence of a base, to facilitate the cyclization and dehydration, yielding the target compound.[4][9]
Characterization
The successful synthesis of the target compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the phenyl protons, as well as the aliphatic protons of the cyclopentyl ring. The absence of the amide N-H protons from the precursor would indicate successful cyclization.
-
¹³C NMR would show the carbonyl carbon of the imidazolinone ring, the spiro carbon, and the distinct signals for the phenyl and cyclopentyl carbons.
-
-
Infrared (IR) Spectroscopy: Key stretches would include the C=O of the cyclic amide (around 1700-1740 cm⁻¹) and the C=N of the imine (around 1640-1690 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₃H₁₄N₂O (214.1106) would confirm the elemental composition.
Chemical Reactivity and Potential Applications
The true value of 2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one lies in its potential as a versatile building block for more complex molecules, particularly in the realm of drug discovery.
Reactivity
The key reactive site for further elaboration is the secondary amine (N-H) at the 3-position of the diazaspiro core. This nitrogen can act as a nucleophile, allowing for the introduction of various substituents.[2]
Caption: Key synthetic transformations of the diazaspiro scaffold.
This reactivity is analogous to the alkylation step in the synthesis of Irbesartan, where the 2-butyl diazaspiro intermediate is alkylated with a substituted biphenylmethyl bromide.[1][2] This demonstrates the scaffold's proven utility in building complex, biologically active molecules.
Potential as a Scaffold in Drug Discovery
The 2-phenyl diazaspiro scaffold holds promise for the development of novel therapeutics in various disease areas. While direct biological data for this compound is scarce, related structures have been investigated for a range of activities.
-
Antihypertensive Agents: Building on the precedent of Irbesartan, this scaffold is a prime candidate for developing new angiotensin II receptor antagonists or other cardiovascular drugs.[2] The phenyl group could be functionalized to explore different binding pocket interactions.
-
Anticancer and Anti-inflammatory Agents: Many heterocyclic compounds, including those with spirocyclic motifs, have shown promise in oncology and immunology.[10] The rigid structure of the diazaspiro core is ideal for presenting pharmacophoric elements in a defined spatial orientation to interact with targets like kinases or proteases.
-
Neurological Disorders: The ability to tune the lipophilicity and introduce diverse functional groups makes this scaffold suitable for targeting central nervous system (CNS) receptors or enzymes.[10]
The development workflow would involve creating a library of analogs by reacting the core scaffold with various electrophiles (e.g., alkyl halides, acyl chlorides) and screening them against biological targets of interest.
Conclusion
2-Phenyl-1,3-diaza-spiro[4.4]non-1-en-4-one is a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge available for its 2-butyl analog, we can confidently propose robust synthetic routes and anticipate its physicochemical properties. Its inherent structural features—a rigid spirocyclic core, a modifiable nitrogen handle, and an appended phenyl group—make it an attractive starting point for medicinal chemistry campaigns. This guide serves as a foundational resource to encourage and facilitate further research into this versatile scaffold, with the ultimate goal of unlocking its potential in the development of novel therapeutics.
References
-
PubChem. 1,3-Diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Available from: [Link]
-
Google Patents. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[6][6] nonane-1-ene-4-ketone. Available from:
-
Chem-Impex. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Available from: [Link]
-
ResearchGate. Synthesis of 2-phenyl-4H-benzo[d][5][11]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride: Your Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 6. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | C11H18N2O | CID 10176511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Diazaspiro[4.4]non-1-en-4-one | C7H10N2O | CID 22117885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro [4,4] nonane-1-ene-4-ketone - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 151257-01-1|2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride|BLD Pharm [bldpharm.com]
